3-[(tert-butoxy)carbonyl]-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid
CAS No.: 1373028-09-1
Cat. No.: VC11495557
Molecular Formula: C13H19F2NO4
Molecular Weight: 291.29 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373028-09-1 |
|---|---|
| Molecular Formula | C13H19F2NO4 |
| Molecular Weight | 291.29 g/mol |
| IUPAC Name | 8,8-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H19F2NO4/c1-11(2,3)20-10(19)16-6-8-4-5-12(7-16,9(17)18)13(8,14)15/h8H,4-7H2,1-3H3,(H,17,18) |
| Standard InChI Key | CULIOLXISHNQMG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC(C1)(C2(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 3-azabicyclo[3.2.1]octane family, featuring a seven-membered bicyclic system with nitrogen at the 3-position. Key structural elements include:
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Bicyclic Core: A rigid [3.2.1]octane scaffold that imposes steric constraints, influencing reactivity and binding interactions.
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Fluorine Substituents: Two fluorine atoms at the 8-position, enhancing electronegativity and metabolic stability .
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Protective Groups: A Boc group (tert-butoxycarbonyl) shielding the amine, and a carboxylic acid moiety at the 1-position for further functionalization .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉F₂NO₄ |
| Molecular Weight | 291.29 g/mol |
| IUPAC Name | 8,8-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC(C1)(C2(F)F)C(=O)O |
| CAS Number | 1373028-09-1 |
The bicyclic framework’s stereoelectronic properties are critical for its interactions in biological systems, as the fluorine atoms induce dipole moments and influence lipophilicity .
Synthesis and Reactivity
Synthetic Pathways
Synthesis of this compound involves multi-step organic transformations, typically starting from protected bicyclic precursors. Key steps include:
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Bicyclic Core Formation: Cyclization of 1,3-acetonedicarboxylic acid with benzylamine derivatives under acidic conditions, as described in analogous syntheses .
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Fluorination: Introduction of fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) or halogen-exchange reactions .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to protect the secondary amine .
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Carboxylic Acid Functionalization: Oxidation or hydrolysis of ester intermediates to yield the free acid.
Table 2: Representative Synthetic Steps
Challenges include regioselective fluorination and maintaining stereochemical integrity during cyclization .
Pharmacological and Industrial Applications
Drug Development
The compound’s rigid scaffold and fluorine atoms make it a promising candidate for:
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Central Nervous System (CNS) Therapeutics: Analogous 8-azabicyclo[3.2.1]octane derivatives exhibit affinity for opioid receptors, suggesting potential in pain management .
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Enzyme Inhibition: The carboxylic acid group enables coordination with catalytic residues in proteases or kinases.
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Prodrug Design: Boc deprotection under acidic conditions allows controlled release of active amines .
Catalysis
In organic synthesis, the bicyclic system serves as a chiral auxiliary or ligand in asymmetric catalysis, leveraging its steric bulk to enforce enantioselectivity .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Bicyclic Compounds
The difluoro substitution in the target compound enhances membrane permeability compared to non-fluorinated analogs, as evidenced by logP calculations .
Future Directions and Challenges
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Stereoselective Synthesis: Developing enantioselective routes to access pure stereoisomers.
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In Vivo Profiling: Assessing pharmacokinetics and toxicity in preclinical models.
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Target Identification: Screening against orphan GPCRs or ion channels.
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